3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide
Overview
Description
3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide is a chemical compound with the molecular formula C16H16BrN3O2 It is a derivative of benzamide, featuring a bromine atom at the 3-position, an ethoxy group at the 4-position, and a 6-methylpyridin-2-yl group attached to the nitrogen atom of the benzamide moiety
Preparation Methods
The synthesis of 3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Ethoxylation: The ethoxy group can be introduced at the 4-position through an etherification reaction using an appropriate ethylating agent, such as ethyl iodide, in the presence of a base like potassium carbonate.
Amidation: The final step involves the formation of the benzamide moiety by reacting the brominated and ethoxylated benzene derivative with 6-methylpyridin-2-amine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form amines or other reduced derivatives. Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of specific pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites or interfere with DNA replication by intercalating into the DNA structure.
Comparison with Similar Compounds
Similar compounds to 3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide include other benzamide derivatives with different substituents. Some examples are:
3-bromo-4-methoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a methoxy group instead of an ethoxy group.
3-chloro-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
4-ethoxy-N-(6-methylpyridin-2-yl)benzamide: Lacks the bromine atom at the 3-position.
The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
3-bromo-4-ethoxy-N-(6-methylpyridin-2-yl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O2/c1-3-20-13-8-7-11(9-12(13)16)15(19)18-14-6-4-5-10(2)17-14/h4-9H,3H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFMJXGDVJUUDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC(=N2)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.